O-TRIMETHYLSILYL CHLOROACETATE
CAS No.: 18293-71-5
Cat. No.: VC21030580
Molecular Formula: C5H11ClO2Si
Molecular Weight: 166.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18293-71-5 |
|---|---|
| Molecular Formula | C5H11ClO2Si |
| Molecular Weight | 166.68 g/mol |
| IUPAC Name | trimethylsilyl 2-chloroacetate |
| Standard InChI | InChI=1S/C5H11ClO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3 |
| Standard InChI Key | GKNXALOWPZOTRL-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)OC(=O)CCl |
| Canonical SMILES | C[Si](C)(C)OC(=O)CCl |
Introduction
Chemical Identity and Structure
O-Trimethylsilyl chloroacetate (CAS No. 18293-71-5) is an organosilicon compound with the molecular formula C₅H₁₁ClO₂Si and a molecular weight of 166.68 g/mol. It is a derivative of chloroacetic acid where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group. The compound is characterized by its IUPAC name "trimethylsilyl 2-chloroacetate" and is also known by several synonyms including "2-chloro-Acetic acid trimethylsilyl ester" and "Acetic acid, 2-chloro-trimethylsilyl ester" .
Structurally, O-Trimethylsilyl chloroacetate features a trimethylsilyl group attached to a chloroacetate moiety, making it a valuable reagent in organic synthesis. The compound's InChI representation is InChI=1S/C5H11ClO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3, and its SMILES notation is CSi(C)OC(=O)CCl. This unique structural arrangement contributes to its specialized reactivity and applications.
Physical and Chemical Properties
O-Trimethylsilyl chloroacetate exhibits distinctive physical and chemical properties that influence its handling, storage, and application in laboratory settings. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of O-Trimethylsilyl Chloroacetate
| Property | Value | Reference |
|---|---|---|
| Physical state | Colorless liquid | |
| Melting point | -200 °C | |
| Boiling point | 57-58 °C/14 mmHg | |
| Density | 1.053 g/mL at 20 °C | |
| Refractive index | n20/D 1.424 | |
| Flash point | 52 °C |
The compound's relatively low boiling point under reduced pressure indicates its volatility, which is advantageous for purification through distillation techniques. Its moderate density and refractive index are consistent with other organosilicon compounds of similar molecular weight.
Synthesis and Preparation Methods
The synthesis of O-Trimethylsilyl chloroacetate typically involves the reaction of chloroacetic acid with trimethylsilyl chloride in the presence of a suitable base such as pyridine. This synthetic route follows the general pattern for trimethylsilyl ester formation:
ClCH₂COOH + (CH₃)₃SiCl + Base → ClCH₂COOSi(CH₃)₃ + Base·HCl
The reaction proceeds under anhydrous conditions to prevent hydrolysis of both the trimethylsilyl chloride reagent and the resulting product. In industrial settings, the synthesis often involves refluxing the reaction mixture to ensure complete conversion, followed by purification through distillation or recrystallization to achieve the desired purity.
Alternative synthetic approaches may employ other trimethylsilylating agents such as hexamethyldisilazane (HMDS) in the presence of catalytic amounts of Brønsted acidic ionic liquids, as demonstrated in similar silylation reactions . These methods offer milder reaction conditions and potentially higher yields.
Applications in Organic Chemistry
Protecting Group Chemistry
Reactivity Patterns
O-Trimethylsilyl chloroacetate exhibits characteristic reactivity patterns based on its dual functionality: the trimethylsilyl group and the chloroacetate moiety. The compound primarily reacts through the following mechanisms:
Silylation Reactions
O-Trimethylsilyl chloroacetate can transfer its trimethylsilyl group to nucleophiles such as alcohols, amines, and carboxylic acids . This reaction results in the formation of trimethylsilyl ethers, trimethylsilyl amines, and trimethylsilyl esters, respectively. The general reaction with a nucleophile (Nu-H) can be represented as:
ClCH₂COOSi(CH₃)₃ + Nu-H → ClCH₂COOH + (CH₃)₃Si-Nu
Hydrolysis
The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the regeneration of chloroacetic acid and the formation of trimethylsilanol (which typically condenses to form hexamethyldisiloxane):
ClCH₂COOSi(CH₃)₃ + H₂O → ClCH₂COOH + (CH₃)₃SiOH
This reactivity is important to consider when handling and storing O-Trimethylsilyl chloroacetate, as exposure to moisture can lead to degradation of the compound.
Nucleophilic Substitution
The chloromethyl group in O-Trimethylsilyl chloroacetate can undergo nucleophilic substitution reactions, providing an additional site for chemical transformations. This dual reactivity makes the compound particularly versatile in organic synthesis .
Comparative Analysis with Related Compounds
Several compounds share structural or functional similarities with O-Trimethylsilyl chloroacetate. Table 3 presents a comparative analysis of these related compounds, highlighting their distinctive features and applications.
Table 3: Comparative Analysis of O-Trimethylsilyl Chloroacetate and Related Compounds
Comparison with Trimethylsilyl Chloride
Trimethylsilyl chloride (TMSCl) is particularly relevant for comparison with O-Trimethylsilyl chloroacetate. Both compounds function as silylating agents, but O-Trimethylsilyl chloroacetate offers more specialized reactivity due to the presence of the chloroacetate moiety . TMSCl is widely used in organic chemistry for the protection of alcohols and amines, forming trimethylsilyl ethers and trimethylsilyl amines, respectively .
Research by Hanada and colleagues demonstrated that TMSCl plays a crucial role in solubilizing oxidative addition intermediates from zinc metal, highlighting its importance in organometallic chemistry beyond simple silylation reactions . In contrast, O-Trimethylsilyl chloroacetate's applications are more focused on protective group chemistry and analytical derivatization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume